molecular formula C12H8F3NO2 B6368461 2-HYDROXY-3-(3-TRIFLUOROMETHOXYPHENYL)PYRIDINE CAS No. 1261740-30-0

2-HYDROXY-3-(3-TRIFLUOROMETHOXYPHENYL)PYRIDINE

Cat. No.: B6368461
CAS No.: 1261740-30-0
M. Wt: 255.19 g/mol
InChI Key: XFDJQZZYYQVLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(3-trifluoromethoxyphenyl)pyridine is a pyridine derivative characterized by a hydroxyl group at the 2-position and a 3-trifluoromethoxyphenyl substituent at the 3-position of the pyridine ring. This structural motif is notable in medicinal chemistry for enhancing metabolic stability and membrane permeability due to the lipophilic nature of fluorine atoms .

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-9-4-1-3-8(7-9)10-5-2-6-16-11(10)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDJQZZYYQVLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683138
Record name 3-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261740-30-0
Record name 3-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-3-(3-TRIFLUOROMETHOXYPHENYL)PYRIDINE typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method is the reaction of 3-(trifluoromethoxy)benzaldehyde with 2-hydroxypyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, vapor-phase reactions or continuous flow processes can be employed to produce large quantities of the compound with high purity. These methods often utilize catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-3-(3-TRIFLUOROMETHOXYPHENYL)PYRIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-HYDROXY-3-(3-TRIFLUOROMETHOXYPHENYL)PYRIDINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-HYDROXY-3-(3-TRIFLUOROMETHOXYPHENYL)PYRIDINE involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The –OCF₃ group in the target compound is less electron-withdrawing than –CF₃ () but more lipophilic than –SO₂CH₃ (). This balance may improve bioavailability compared to sulfonyl-containing analogs.

Physicochemical Properties

  • Acidity : The –OH group at C2 is more acidic in the target compound (pKa ~8–9 estimated) compared to methoxy-substituted analogs (e.g., Methocarbamol, pKa ~10–12) due to the electron-withdrawing –OCF₃ group .
  • Lipophilicity : The logP of the target compound is predicted to be higher (~2.5–3.0) than sulfonate derivatives (e.g., sodium 3-(allyloxy)-2-hydroxypropanesulphonate, logP <0) () but lower than naphthyl-substituted pyridines (logP ~3.5–4.0) ().
  • Solubility : The –OCF₃ group reduces aqueous solubility compared to ionic sulfonates () but improves organic solvent compatibility, aiding in synthetic purification .

Pharmacological Potential

  • Biological Activity : While direct data is unavailable, analogs with –CF₃ () and aryloxy groups () show activity as enzyme inhibitors (e.g., kinases) and CNS agents. The target compound’s balance of lipophilicity and electronic effects may optimize blood-brain barrier penetration .
  • Toxicity : Unlike the sodium sulfonate in , which poses human health risks, fluorinated pyridines generally exhibit lower acute toxicity due to metabolic stability, though chronic effects require further study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.